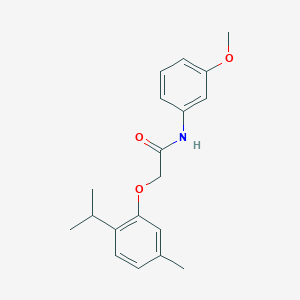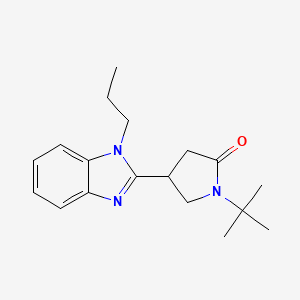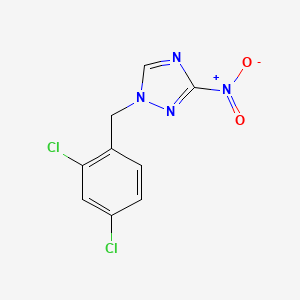![molecular formula C19H29N3O3S B5609357 8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5609357.png)
8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives involves multi-component reactions (MCRs) and catalyzed processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot MCR catalyzed by Et3N (Li et al., 2014). Another approach involves the catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction (Aggarwal et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is elucidated through various spectroscopic techniques, including NMR and mass spectrometry. The structural integrity and specific substituent effects play a crucial role in the compounds' reactivity and interaction with biological targets. For instance, the single-crystal structure of a diazaspiro compound revealed important insights into crystal packing, driven by interactions such as CAr–H⋯π and π–π stacking (Aggarwal et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[5.5]undecane derivatives highlight their versatility. These compounds undergo various reactions, including cyclization, alkylation, and condensation, to yield a diverse array of functionalized products. Their chemical properties are significantly influenced by the substituents on the diazaspiro backbone, which can alter their reactivity and interaction with biological systems.
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and stability, are pivotal for their practical applications. These properties are determined by the molecular structure and the presence of functional groups, which can influence the compound's behavior in different environments and conditions.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, pKa, and redox behavior, are crucial for understanding their interaction with biological systems and potential applications in medicinal chemistry. For instance, the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media was studied, revealing insights into their oxidation and reduction processes (Abou-Elenien et al., 1991).
properties
IUPAC Name |
2-(2-methoxyethyl)-3-oxo-N-(2-thiophen-2-ylethyl)-2,8-diazaspiro[5.5]undecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-25-12-11-21-14-19(8-5-17(21)23)7-3-10-22(15-19)18(24)20-9-6-16-4-2-13-26-16/h2,4,13H,3,5-12,14-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSBOCJKBMIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)NCCC3=CC=CS3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)
![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)
![N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5609310.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5609312.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)




![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)

![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)